molecular formula C20H21N3OS B2550248 N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide CAS No. 1795299-30-7

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide

Cat. No.: B2550248
CAS No.: 1795299-30-7
M. Wt: 351.47
InChI Key: KVAFNKQNOBWIOQ-UHFFFAOYSA-N
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Description

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a piperidine ring, and a naphthamide moiety, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

    Coupling Reaction: The thiazole and piperidine rings are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Naphthamide Formation: Finally, the naphthamide moiety is introduced through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the thiazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide
  • N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(o-tolyl)propanamide
  • N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide

Uniqueness

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide stands out due to its unique combination of the thiazole, piperidine, and naphthamide moieties. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-19(18-9-3-7-16-6-1-2-8-17(16)18)22-13-15-5-4-11-23(14-15)20-21-10-12-25-20/h1-3,6-10,12,15H,4-5,11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAFNKQNOBWIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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